2-(4-Chlorobenzoyl)-4-methylmorpholine
Overview
Description
2-(4-Chlorobenzoyl)-4-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a 4-chlorobenzoyl group attached to the nitrogen atom of a 4-methylmorpholine ring
Mechanism of Action
Target of Action
Related compounds have been shown to interact with prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the conversion of arachidonate to prostaglandin H2, a key step in prostanoid synthesis .
Mode of Action
It can be inferred that the compound may interact with its target enzyme to influence the synthesis of prostanoids .
Biochemical Pathways
Given its potential interaction with prostaglandin g/h synthase 1, it can be hypothesized that the compound may influence the prostanoid synthesis pathway .
Result of Action
If the compound does indeed interact with prostaglandin g/h synthase 1, it could potentially influence the production of prostanoids, which play various roles in inflammation, fever, and the induction of labor .
Biochemical Analysis
Biochemical Properties
2-(4-Chlorobenzoyl)-4-methylmorpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .
Additionally, this compound has been shown to interact with certain transport proteins, such as P-glycoprotein, which plays a crucial role in the efflux of drugs and other compounds from cells. This interaction can affect the bioavailability and distribution of the compound within the body .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is critical for regulating cell growth, differentiation, and apoptosis .
Furthermore, this compound can modulate gene expression by acting on transcription factors such as nuclear factor-kappa B (NF-κB). This modulation can lead to changes in the expression of genes involved in inflammation, immune response, and cell survival . The compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme group, which can alter the enzyme’s ability to metabolize substrates .
Additionally, this compound can act as an allosteric modulator for certain receptors, changing their conformation and, consequently, their activity. This allosteric modulation can have downstream effects on various signaling pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been identified, where a specific dosage range results in significant changes in physiological and biochemical parameters . Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and alterations in hematological parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion from the body . The compound’s metabolism can also affect the levels of endogenous metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. P-glycoprotein, a well-known efflux transporter, plays a significant role in the distribution of this compound . The interaction with P-glycoprotein can affect the compound’s localization and accumulation within different tissues, influencing its pharmacokinetic profile .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)-4-methylmorpholine typically involves the acylation of 4-methylmorpholine with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methylmorpholine+4-Chlorobenzoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzoyl)-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 2-(4-Chlorobenzyl)-4-methylmorpholine.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorobenzoyl)-4-methylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl chloride: Used as a precursor in the synthesis of 2-(4-Chlorobenzoyl)-4-methylmorpholine.
4-Methylmorpholine: The parent compound from which this compound is derived.
2-(4-Chlorobenzoyl)pyridine: Another compound with a similar benzoyl group but different heterocyclic ring.
Uniqueness
This compound is unique due to the combination of the 4-chlorobenzoyl group and the 4-methylmorpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the morpholine ring can enhance the compound’s solubility and bioavailability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-methylmorpholin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-14-6-7-16-11(8-14)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQPYWIDGDWGHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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